molecular formula C14H17N7O3S B216228 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B216228
M. Wt: 363.4 g/mol
InChI Key: FNOOEBLPQLRPTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide, commonly known as TPCA-1, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. TPCA-1 is a selective inhibitor of nuclear factor-kappa B (NF-κB) and has been shown to have anti-inflammatory and anti-tumor properties.

Mechanism of Action

TPCA-1 selectively inhibits the activation of NF-κB by blocking the phosphorylation of inhibitor of κB (IκB) kinase (IKK) β. IKKβ is a critical kinase that phosphorylates IκB, leading to its degradation and the release of NF-κB. By inhibiting IKKβ, TPCA-1 prevents the activation of NF-κB and its downstream targets, leading to anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
Studies have shown that TPCA-1 has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It has also been shown to inhibit the growth and proliferation of various cancer cells, including pancreatic cancer, breast cancer, and lung cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using TPCA-1 in lab experiments is its selectivity for IKKβ, which allows for the specific inhibition of the NF-κB pathway without affecting other signaling pathways. However, TPCA-1 has limited solubility in water, which can make it challenging to use in certain assays. Additionally, TPCA-1 has a relatively short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the research and development of TPCA-1. One potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. TPCA-1 has also shown promise in the treatment of various cancers, and further research is needed to explore its potential as a cancer therapy. Additionally, the development of more potent and selective inhibitors of IKKβ could lead to the development of more effective therapies for various diseases.

Synthesis Methods

The synthesis of TPCA-1 involves a multi-step process that starts with the reaction of 5-isopropyl-1,3,4-thiadiazol-2-amine with ethyl 2-chloroacetate, followed by the reaction with 7-bromo-1,3-dimethylxanthine to obtain 2-(7-bromo-1,3-dimethylxanthin-2-ylthio)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide. The final step involves the reaction of 2-(7-bromo-1,3-dimethylxanthin-2-ylthio)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide with sodium hydride and methyl chloroformate to obtain TPCA-1.

Scientific Research Applications

TPCA-1 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and anti-tumor properties by inhibiting the NF-κB pathway. NF-κB is a transcription factor that plays a critical role in regulating the immune response and inflammation. It is also involved in the development of various cancers.

properties

Molecular Formula

C14H17N7O3S

Molecular Weight

363.4 g/mol

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C14H17N7O3S/c1-7(2)11-17-18-13(25-11)16-8(22)5-21-6-15-10-9(21)12(23)20(4)14(24)19(10)3/h6-7H,5H2,1-4H3,(H,16,18,22)

InChI Key

FNOOEBLPQLRPTN-UHFFFAOYSA-N

SMILES

CC(C)C1=NN=C(S1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.